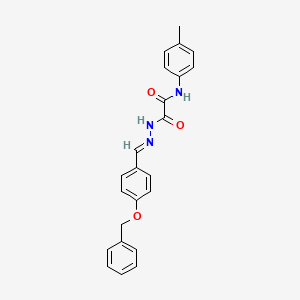
5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring substituted with a 3,4-dichlorophenyl group and a thioxothiazolidinone moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one typically involves a multi-step process:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring substituted with a 3,4-dichlorophenyl group. This can be achieved through the reaction of 3,4-dichlorobenzaldehyde with furfural in the presence of a base such as sodium hydroxide.
Thioxothiazolidinone Formation: The next step involves the formation of the thioxothiazolidinone ring. This is typically done by reacting isobutylamine with carbon disulfide and chloroacetic acid under basic conditions to form the thioxothiazolidinone intermediate.
Final Coupling Reaction: The final step is the coupling of the furan and thioxothiazolidinone intermediates. This is usually carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the thioxothiazolidinone moiety, potentially converting it to a thiazolidine derivative.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to disrupt microbial cell walls makes it a candidate for further research in drug development.
Medicine
In medicinal chemistry, the compound is being explored for its potential anti-inflammatory and anticancer properties. Its ability to interact with specific enzymes and receptors in the body could lead to new therapeutic agents.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its conjugated system and potential for functionalization.
Mechanism of Action
The mechanism by which 5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one exerts its effects is still under investigation. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The furan ring and thioxothiazolidinone moiety may play crucial roles in binding to these targets, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dichlorophenyl)furfural: Shares the furan ring and dichlorophenyl group but lacks the thioxothiazolidinone moiety.
3-(2-Phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: Contains the thioxothiazolidinone moiety but differs in the substituents on the furan ring.
Uniqueness
What sets 5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one apart is its combination of the furan ring with a dichlorophenyl group and a thioxothiazolidinone moiety
Properties
CAS No. |
518349-69-4 |
|---|---|
Molecular Formula |
C18H15Cl2NO2S2 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(5Z)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15Cl2NO2S2/c1-10(2)9-21-17(22)16(25-18(21)24)8-12-4-6-15(23-12)11-3-5-13(19)14(20)7-11/h3-8,10H,9H2,1-2H3/b16-8- |
InChI Key |
SOZCQTNPJIJGBR-PXNMLYILSA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/SC1=S |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12031091.png)
![N-(4-butylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12031099.png)
![[3-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12031102.png)
![2-{[4-(4-Methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B12031122.png)

![5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12031132.png)

![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12031139.png)
![4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12031142.png)


![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12031164.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12031172.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B12031174.png)
